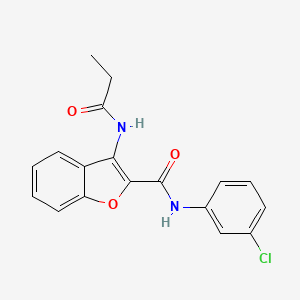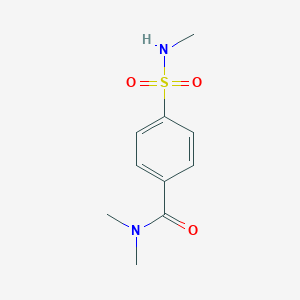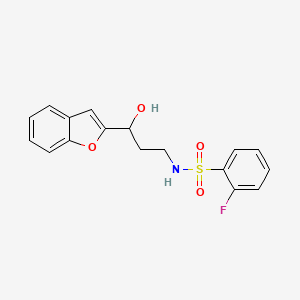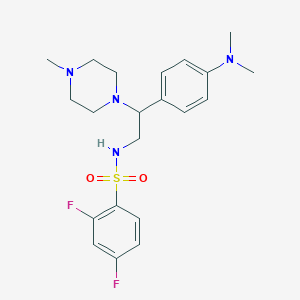
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,4-difluorobenzenesulfonamide" is a sulfonamide derivative, a class of compounds known for their diverse pharmacological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are often used as therapeutic agents due to their inhibitory properties against various enzymes.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. For example, in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, 4-methylbenzenesulfonyl chloride reacts with 4-methoxyphenethylamine in an aqueous sodium carbonate solution . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and reaction conditions tailored to introduce the dimethylamino, methylpiperazin, and difluorobenzenesulfonamide moieties.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different substituents on the phenyl ring or the sulfonamide nitrogen can significantly affect the binding affinity and selectivity of these compounds towards their biological targets. For instance, the introduction of a fluorine atom in certain sulfonamide derivatives has been shown to enhance COX-2 selectivity . The molecular structure of the compound would likely exhibit similar considerations, where the dimethylamino and methylpiperazin groups could influence its binding properties.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, often related to their role as enzyme inhibitors. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been evaluated as inhibitors of kynurenine 3-hydroxylase, with modifications to the sulfonamide structure affecting inhibitory potency . The compound may also be designed to target specific enzymes, and its reactivity could be studied in the context of enzyme inhibition.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's acidity and reactivity. The presence of a dimethylamino group could potentially increase the basicity of the compound, while the difluorobenzenesulfonamide moiety could affect its electronic properties and stability .
Applications De Recherche Scientifique
Nonlinear Optical Materials
Research on stilbazolium derivatives, including compounds structurally related to the one , has shown their potential in second-order nonlinear optics due to their solubility and active crystal properties. Ethyl substitution in such molecules has been observed to increase their solubility in organic solvents, which is crucial for practical applications in nonlinear optical devices. One study highlighted that ethyl-substituted derivatives could afford several second-harmonic generation (SHG) active crystals, with certain derivatives demonstrating significantly larger off-diagonal components, indicating their utility in enhancing optical communication technologies (Okada et al., 2003).
Anticancer Activity
The anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives structurally similar to the queried compound has been explored. These derivatives have shown remarkable activity against specific cancer cell lines, suggesting the potential of such compounds in developing new anticancer therapies. For instance, one derivative exhibited significant efficacy against the melanoma MALME-3M cell line, highlighting the importance of structural modifications in enhancing anticancer properties (Sa̧czewski et al., 2006).
Organic Synthesis and Reactivity
Studies have also focused on the reactivity and synthesis of related compounds, investigating their potential in creating new chemical entities. For example, research into the regioselectivity of reactions involving polychloroethylidene-sulfonamides has provided insights into the synthesis of novel organic molecules with potential applications in materials science and pharmaceuticals (Rozentsveig et al., 2008).
Molecular Electronics
Research into low-molecular-weight models for polyaniline has explored the protonation and subsequent intermolecular electron transfer behaviors of compounds similar to the queried molecule. Such studies are foundational for the development of molecular electronics, offering insights into the mechanisms underlying the conductive properties of polymer-based electronic materials (Lokshin et al., 2001).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F2N4O2S/c1-25(2)18-7-4-16(5-8-18)20(27-12-10-26(3)11-13-27)15-24-30(28,29)21-9-6-17(22)14-19(21)23/h4-9,14,20,24H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJYHYWTMZWEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,4-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

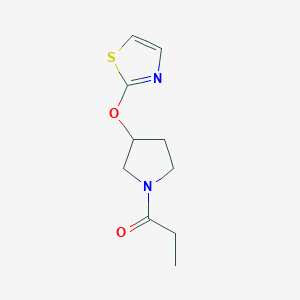
![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)
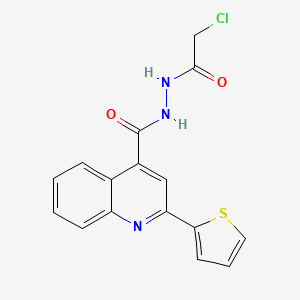
![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
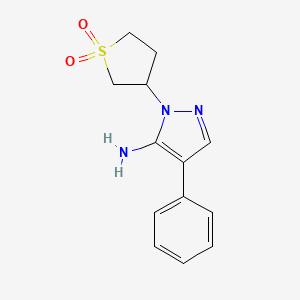
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)

![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)
